molecular formula C26H23NO4S B281373 N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281373
M. Wt: 445.5 g/mol
InChI Key: LCWIHIPJEVSMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDB, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. TDB belongs to the class of compounds called benzamides, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood, but it has been shown to interact with various receptors and enzymes in the body. N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have various biochemical and physiological effects on the body. It has been shown to modulate immune responses, reduce inflammation, and inhibit cancer cell growth. N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments is its potential therapeutic properties. N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. However, one limitation of using N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide research. One area of research is the development of N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide-based drugs for the treatment of various diseases, including cancer and autoimmune disorders. Another area of research is the study of N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide's effects on the gut microbiome and its potential role in regulating immune responses. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide and its potential therapeutic applications.

Synthesis Methods

N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide can be synthesized using a multistep process involving the reaction of various chemical compounds. The synthesis of N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been studied for its effects on various biological systems, including the immune system and the nervous system.

properties

Molecular Formula

C26H23NO4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C26H23NO4S/c1-18-11-14-21(15-12-18)32(29,30)27(26(28)19-7-3-2-4-8-19)20-13-16-25-23(17-20)22-9-5-6-10-24(22)31-25/h2-4,7-8,11-17H,5-6,9-10H2,1H3

InChI Key

LCWIHIPJEVSMAY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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